N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor, particularly against lipoxygenase.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for research in enzyme kinetics and inhibition mechanisms.
Industry: Its unique structure allows it to be used in the synthesis of other complex organic molecules, potentially serving as a building block for pharmaceuticals
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for various infections and diseases in humans.
Mode of Action
This compound interacts with its targets by inhibiting the growth of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant infections.
Biochemical Pathways
It is known that the compound exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.
Pharmacokinetics
Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, this molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzodioxin ring is activated by electron-withdrawing groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like lithium hydride (LiH) in DMF
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties and enzyme inhibition.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in various organic synthesis reactions.
Acetamide, N-[2-[(2R,3S)-3-(acetylamino)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]: Studied for its potential therapeutic applications.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its combined benzodioxin and pyrazolopyrimidine structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-10-11(20-4-3-19-10)5-8(1)17-12-9-6-16-18-13(9)15-7-14-12/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIDFNHIONWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.